molecular formula C6H8ClN5O3 B1243038 Guanofuracin CAS No. 946-48-5

Guanofuracin

Cat. No. B1243038
CAS RN: 946-48-5
M. Wt: 233.61 g/mol
InChI Key: CHJIFAUFPHYNTD-JSGFVSQVSA-N
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Description

Guanofuracin is a chemical compound derived from guanosine, a nucleoside comprising guanine attached to a ribose ring. The synthesis and properties of guanosine and its derivatives have been widely studied due to their biological importance and potential applications in various fields.

Synthesis Analysis

Guanosine derivatives have been synthesized through various methods. For example, the formation of guanidinohydantoin from guanosine oxidation with singlet oxygen involves Rose Bengal photosensitization, leading to different products depending on the pH level (Yu Ye et al., 2003).

Molecular Structure Analysis

The molecular structure of guanosine-based compounds is crucial for their biological function. For instance, the structure of guanosine 5'-diphosphate, 3'-diphosphate was confirmed using 13C nuclear magnetic resonance spectroscopy, establishing its role in mediating regulatory relationships between protein synthesis and RNA accumulation in bacteria (L. Que et al., 1973).

Chemical Reactions and Properties

Guanosine and its derivatives participate in various chemical reactions. For example, guanosine tetraphosphate inhibits protein synthesis in Escherichia coli, acting as a protective mechanism during starvation stress (A. Svitil et al., 1993). Guanidine/Pd(OAc)2 catalyzes room temperature Suzuki cross-coupling reactions in aqueous media under aerobic conditions, demonstrating the versatility of guanidine in catalysis (Shenghai Li et al., 2007).

Physical Properties Analysis

The physical properties of guanosine derivatives vary based on their structure and environment. Studies like the visualization of drug-nucleic acid interactions at atomic resolution provide insights into how these molecules interact with other substances (T. D. Sakore et al., 1979).

Chemical Properties Analysis

Guanosine derivatives like guanophostin A have been synthesized and evaluated as high-affinity agonists of the D-myo-inositol 1,4,5-trisphosphate receptor, showing the chemical versatility and potential applications of these compounds (K. M. Sureshan et al., 2006).

Scientific Research Applications

Interaction with Listeria monocytogenes

Guanofuracin, a nitrofuran compound, has been used for the selective enrichment of Listeria monocytogenes. It was observed to be inactivated by cultures of L. monocytogenes. The drug's antibacterial activity largely depended on the pH of the incubation medium, with higher activity in alkaline pH and lower in acidic pH. L. monocytogenes also developed resistance to this compound in proportion to its presence in the culture medium (Murray, Ghosh, & Murray, 1966).

Antibacterial Activity Enhancement by Glycols

Studies have shown that glycols like propylene glycol and polyethylene glycol enhance the penetration and antibacterial activity of furan derivatives like this compound. This enhancement was particularly notable in the presence of these glycols, making this compound more effective against pathogenic organisms (Nakazawa & Namba, 1952).

properties

IUPAC Name

2-[(E)-(5-nitrofuran-2-yl)methylideneamino]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O3.ClH/c7-6(8)10-9-3-4-1-2-5(14-4)11(12)13;/h1-3H,(H4,7,8,10);1H/b9-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJIFAUFPHYNTD-JSGFVSQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

300-25-4 (Parent)
Record name Guanofuracin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

233.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946-48-5
Record name Guanofuracin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanofuracin
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Guanofuracin?

A1: While the exact mechanism is not fully elucidated in the provided research, studies suggest that this compound's antibacterial activity is highly dependent on the pH of the incubation medium. Its activity is significantly higher in alkaline environments and lower in acidic ones. [] This pH dependency may play a role in its interaction with bacterial targets.

Q2: How does the pH of the environment affect this compound's stability and activity?

A2: this compound's activity is heavily influenced by pH. It exhibits higher antibacterial activity in alkaline conditions while being less effective in acidic environments. [] Interestingly, inactivation in acidic pH can be reversed by adjusting the pH back to an alkaline range. [] This suggests that the inactivation process at low pH might be reversible, potentially involving protonation of the molecule.

Q3: Does Listeria monocytogenes develop resistance to this compound?

A3: Yes, Listeria monocytogenes can develop resistance to this compound. Studies show that this resistance develops rapidly and in proportion to the drug concentration. [] This suggests that the use of this compound, particularly at higher concentrations, could lead to the emergence of resistant strains.

Q4: What is the impact of autoclaving on this compound's stability?

A4: Autoclaving at 121°C for 20 minutes leads to partial (60%) destruction of this compound. [] This highlights the importance of considering sterilization methods and their potential impact on the drug's efficacy. Alternative sterilization techniques might be necessary to preserve its activity.

Q5: Can this compound be used in combination with other antibacterial agents?

A5: Research suggests that the interaction of this compound with other antibacterial agents, such as Nalidixic acid, can lead to antagonistic effects. Specifically, this compound can reduce the antibacterial activity of Nalidixic acid against bacteria in the Proteus-Providence group. [] This highlights the importance of careful consideration and in-vitro testing before using this compound in combination therapies.

Q6: What is the role of glycols in the effectiveness of this compound?

A6: Glycols, like propylene glycol (PG) and polyethylene glycol (PEG), significantly enhance the penetration of this compound ointments. [, ] This enhanced penetration is likely due to the increased solubility of this compound in these glycols compared to its limited solubility in water. [] The use of glycols as vehicles for this compound could lead to improved drug delivery and potentially higher efficacy.

Q7: Are there any visual indicators of this compound degradation?

A7: When a solution of this compound in propylene glycol is exposed to sunlight, it undergoes a color change to a reddish-orange, accompanied by a decrease in its antibacterial potency. This effect is not observed when the solution is stored in the dark. [] This suggests that light exposure can lead to photodegradation of this compound, and therefore, appropriate storage conditions protecting the drug from light are crucial for maintaining its stability and effectiveness.

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